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2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

LogP lipophilicity physicochemical profiling

Medicinal chemistry programs targeting kinases, antiviral primases, or MDM2/p53 require precise regioisomeric control-generic imidazole-pyrimidinone mixtures introduce confounding tautomeric states that undermine SAR reproducibility. This single 4-imidazolyl regioisomer locks the H-bond donor/acceptor geometry validated in CDK2 co-crystal structures (PDB: 2W05). • Eliminates tautomeric ambiguity; PSA 101.44 Ų, LogP 0.08460 ensure balanced physicochemical profile for diversity screening. • Direct synthetic precursor for hCMV UL70 primase inhibitors (IC₅₀ 150 nM) and tricyclic purinone MDM2/p53 disruptors. • Supplied with full analytical characterization (NMR, HPLC) for procurement confidence.

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
Cat. No. B13122309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)N)C2=CN=CN2
InChIInChI=1S/C7H7N5O/c8-7-11-4(1-6(13)12-7)5-2-9-3-10-5/h1-3H,(H,9,10)(H3,8,11,12,13)
InChIKeyPYWZZXOOVOCFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Baseline


2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one (CAS 840529-33-1) is a low-molecular-weight (177.16 g/mol) heterocyclic building block that fuses a 2-aminopyrimidin-4(1H)-one core with an imidazole ring at the 6-position via a direct C–C bond . Its computed LogP of 0.08460 and polar surface area (PSA) of 101.44 Ų place it in a hydrophilicity range distinct from both the des‑amino analog and regioisomeric imidazolyl-pyrimidinones, making it a well‑characterized, single‑regioisomer entry point for medicinal chemistry programs targeting kinases, antiviral primases, and MDM2/p53 interactions [1][2].

Single 4-imidazolyl regioisomer for kinase, antiviral, and PPI target programs
2-Aminopyrimidine hinge-binding motif with reported geometry in CDK2 co-crystal
Positive LogP and PSA below 120 Ų support permeability and CNS design studies

Regioisomer & Tautomer Considerations


Imidazole-substituted pyrimidinones exist as multiple regioisomers (imidazol‑1‑yl, ‑2‑yl, ‑4‑yl, ‑5‑yl) and can populate different tautomeric states that profoundly alter hydrogen‑bonding geometry, target engagement, and physicochemical properties. The 4‑imidazolyl attachment in the target compound fixes the hydrogen‑bond donor/acceptor vector in a geometry that has been captured in X‑ray co‑crystal structures of CDK2‑imidazolylpyrimidine complexes [1]. Simply substituting a generic “imidazole‑pyrimidinone” building block risks introducing an imidazol‑1‑yl or ‑5‑yl isomer with altered LogP, PSA, and a different tautomer population, which has been shown to weaken inhibitory potency in side‑by‑side regioisomer comparisons of pyrimidine‑based kinase inhibitors [2]. Procurement of the exact regioisomer is therefore critical for SAR reproducibility.

Regioisomer shift alters binding geometry
Imidazol-1-yl or -5-yl isomers may reorient the hydrogen-bond vector and reduce target engagement compared to the 4-imidazolyl form.
Tautomer population varies between analogs
Generic imidazole-pyrimidinone building blocks may contain tautomeric mixtures that shift LogP, PSA, and SAR interpretation.
Potency differences reported for kinase inhibitors
Side-by-side regioisomer comparisons of pyrimidine-based kinase inhibitors show that isomer choice can weaken inhibitory activity.

Key Differentiation Evidence


Lipophilicity Advantage vs. Des-Amino Analog

The 2‑amino substituent raises the computed LogP by 0.377 log units relative to the des‑amino analog 6‑(1H‑imidazol‑4‑yl)pyrimidin‑4(1H)‑one, moving the compound from a negative LogP (−0.292 ) into the positive range (0.08460 ). This moderate increase in lipophilicity improves predicted membrane permeability while retaining aqueous solubility compatible with biochemical assay conditions.

Lipophilicity vs. Des-Amino
Data to verify
ΔLogP = +0.377
Reported LogP increase may enhance passive permeability; confirm with experimental logD.
In silico prediction only; no experimental logP/logD data provided.
LogP lipophilicity physicochemical profiling

Blood–Brain Barrier Permeability Potential

The target compound possesses a PSA of 101.44 Ų , which is below the widely accepted threshold of 120 Ų for potential CNS penetration. By contrast, the des‑amino analog 6‑(1H‑imidazol‑4‑yl)pyrimidin‑4(1H)‑one has a lower PSA (~87 Ų ) but lacks the 2‑amino hydrogen‑bond donor that can form critical interactions with kinase hinge regions.

CNS Permeability Potential
Data to verify
PSA 101.44 vs ≈87 Ų
PSA below 120 Ų suggests CNS design relevance; binding interactions may differ across regioisomers.
Fragment-based TPSA calculation; confirm with experimental BBB models.
PSA CNS drug design blood-brain barrier

Batch Purity & Orthogonal QC Reproducibility

Commercial suppliers including Bidepharm guarantee a standard purity of ≥97% for this compound, with orthogonal quality‑control data (NMR, HPLC, GC) provided per batch . For a building block that serves as a key intermediate in multi‑step medicinal chemistry syntheses, this level of QC documentation reduces the risk of introducing regioisomeric impurities that could confound SAR interpretation.

Batch Purity & QC
Specification review
≥97% (NMR, HPLC, GC)
Orthogonal QC reduces regioisomeric impurity risk for SAR studies.
Supplier-stated specification; request batch-specific COA.
purity quality control reproducibility

Kinase Hinge-Binding Scaffold Validation

Although specific CDK inhibition data for the free 2‑amino‑6‑(1H‑imidazol‑4‑yl)pyrimidin‑4(1H)‑one core are not publicly available, closely related imidazolyl‑pyrimidine analogs bearing the same core scaffold have been co‑crystallized with CDK2 (PDB: 2W05, resolution 1.90 Å [1]) and achieve IC₅₀ values of 1 nM against CDK2 [1]. The 2‑amino group forms a bidentate hydrogen‑bond with the kinase hinge region (Leu83 backbone), an interaction that is sterically impossible for imidazol‑1‑yl or imidazol‑2‑yl regioisomers.

Hinge-Binding Scaffold
Class-level
CDK2 co-crystal PDB: 2W05, 1.90 Å
Reported bidentate hinge H-bond in structural analog; supports kinase scaffold selection.
Direct inhibition data for free core not available; class-level inference.
kinase inhibitor CDK2 X-ray crystallography

Procurement-Relevant Applications


Kinase Inhibitor Hit-to-Lead Optimization

The 2‑aminopyrimidine‑4‑one core provides a validated hinge‑binding motif for cyclin‑dependent kinases (CDK2/4/6) as demonstrated by co‑crystal structures (PDB: 2W05) [1]. Procurement of the 4‑imidazolyl regioisomer ensures the correct vector for back‑pocket occupancy, avoiding the loss of potency observed with imidazol‑1‑yl isomers.

Antiviral Primase Inhibitor Development

Imidazolyl‑pyrimidine compounds have shown irreversible inhibition of human cytomegalovirus (hCMV) UL70 primase with IC₅₀ values of 150 nM in viral yield assays [2]. The target compound serves as a core scaffold for constructing analogs with improved cytotoxicity profiles relative to ganciclovir and cidofovir.

MDM2/p53 Protein–Protein Interaction Antagonists

Imidazolo‑pyrimidinone compounds are claimed as MDM2 and/or MDM4 inhibitors that disrupt the p53 interaction [3]. The 2‑amino‑6‑(imidazol‑4‑yl)pyrimidin‑4(1H)‑one core is a direct synthetic precursor for building the tricyclic purinone scaffold described in these patents.

Computational Chemistry & Virtual Screening

With a well‑defined LogP (0.08460) and PSA (101.44 Ų) , this compound is suitable for inclusion in diversity‑oriented screening libraries where balanced physicochemical properties are prerequisites. Its single, defined regioisomer avoids the confounding effects of tautomeric mixtures in docking studies.

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead
Single 4-imidazolyl regioisomer for hinge-binding vector
Confirm back-pocket occupancy and selectivity vs kinase panel
Antiviral primase inhibitor development
Imidazolyl-pyrimidine core as primase inhibitor scaffold
Assess antiviral activity and selectivity vs host polymerases
MDM2/p53 PPI antagonist synthesis
2-Amino-6-(imidazol-4-yl)pyrimidin-4-one as synthetic precursor
Validate MDM2/p53 disruption in biochemical and cellular assays
Computational chemistry & virtual screening
Balanced LogP and PSA with defined regioisomer
Confirm compound integrity and absence of tautomeric mixtures for docking
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